Oligomycin C

Übersicht

Beschreibung

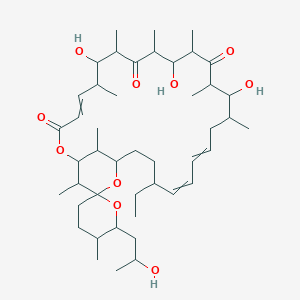

The compound (1S,4E,5’R,6R,6’R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6’-[(2S)-2-hydroxypropyl]-5’,6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2’-oxane]-3,9,13-trione is a complex organic molecule with a unique structure. It features multiple stereocenters and functional groups, making it an interesting subject for chemical research and applications.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

Target of Action

Oligomycin C primarily targets the ATP synthase , specifically the subunit-c of the Fo portion of the ATP synthase . ATP synthase is an enzyme that plays a crucial role in the synthesis of ATP (adenosine triphosphate), the main energy source in cells .

Mode of Action

This compound inhibits ATP synthase by blocking its proton channel (Fo subunit) . This action is necessary for the oxidative phosphorylation of ADP (adenosine diphosphate) to ATP . The compound binds to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting ATP synthase, this compound disrupts the synthesis of ATP, which significantly reduces electron flow through the electron transport chain .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmso, and dmf, but practically insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of ATP synthesis by this compound leads to a reduction in energy production within the cell . This can have various effects at the molecular and cellular levels, including promoting the necrosis pathway in cells over the apoptosis process . In cancer cells, this compound has been found to induce an oxidative and inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. could affect its bioavailability and efficacy in different biological environments. Furthermore, the compound’s action may also be influenced by the presence of other molecules in the environment that can interact with ATP synthase .

Biochemische Analyse

Biochemical Properties

Oligomycin C, like its counterparts Oligomycins A and B, is an inhibitor of ATP synthase, an enzyme that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . The compound interacts with ATP synthase by binding to the surface of the c10 ring of the enzyme, making contact with two neighboring molecules . This interaction explains the inhibitory effect of this compound on ATP synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of ATP synthesis. In SW480 colon cancer cells, for example, modulation of ATP synthase inhibition by exogenous this compound has been observed . This inhibition can lead to changes in cellular processes, including alterations in glucose uptake, ATP production, and lactate levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP synthase enzyme. The compound binds to the surface of the c10 ring of the enzyme, making contact with two neighboring molecules . This binding inhibits the enzyme’s ability to synthesize ATP, thereby affecting cellular energy production .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its impact on ATP synthesis. For instance, in SW480 colon cancer cells, dynamic changes in ATP production have been observed following modulation of ATP synthase inhibition by this compound .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related compounds suggests potential impacts. For instance, intra-articular administration of Oligomycin, an inhibitor of mitochondrial function, has been shown to induce an oxidative and inflammatory response in rat knee joints .

Metabolic Pathways

This compound is involved in the metabolic pathway of ATP synthesis, where it interacts with the ATP synthase enzyme . By inhibiting this enzyme, this compound affects the production of ATP, a crucial molecule involved in energy transfer within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its interaction with ATP synthase. The compound binds to the enzyme, which is located in the inner mitochondrial membrane . This binding site is where this compound exerts its inhibitory effects on ATP synthesis .

Subcellular Localization

This compound is localized in the mitochondria, where it binds to the ATP synthase enzyme . This subcellular localization is crucial for the compound’s role in inhibiting ATP synthesis, as ATP synthase is located within the inner mitochondrial membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce more saturated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spirocyclic molecules and those with multiple stereocenters and functional groups. Examples might include:

- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .

- (1S,4E,6R,7S,8R)-6,7,8-Tris(benzyloxy)-5-methoxy-4-cycloocten-1-ol .

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and stereocenters, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer |

11052-72-5 |

|---|---|

Molekularformel |

C45H74O10 |

Molekulargewicht |

775.1 g/mol |

IUPAC-Name |

(27S)-22-ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39?,40?,43?,44?,45-/m1/s1 |

InChI-Schlüssel |

CMMLZMMKTYEOKV-OWCJZXDLSA-N |

SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |

Isomerische SMILES |

CCC1CCC2C(C(C([C@@]3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |

Kanonische SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |

Aussehen |

White Lyophilisate |

Key on ui other cas no. |

11052-72-5 |

Piktogramme |

Irritant |

Synonyme |

(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B76765.png)